molecular formula C12H10N2 B14643502 (1-Phenylpropan-2-ylidene)propanedinitrile CAS No. 54881-51-5

(1-Phenylpropan-2-ylidene)propanedinitrile

Cat. No.: B14643502
CAS No.: 54881-51-5
M. Wt: 182.22 g/mol
InChI Key: DFMWORAXKHLLRV-UHFFFAOYSA-N
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Description

(1-Phenylpropan-2-ylidene)propanedinitrile: is an organic compound with the molecular formula C12H9N2. It is a derivative of malononitrile and is characterized by the presence of a phenyl group attached to a propan-2-ylidene moiety. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylpropan-2-ylidene)propanedinitrile typically involves the condensation of benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: (1-Phenylpropan-2-ylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1-Phenylpropan-2-ylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Uniqueness: (1-Phenylpropan-2-ylidene)propanedinitrile is unique due to its specific structural features, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound in both academic and industrial settings .

Properties

CAS No.

54881-51-5

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1-phenylpropan-2-ylidene)propanedinitrile

InChI

InChI=1S/C12H10N2/c1-10(12(8-13)9-14)7-11-5-3-2-4-6-11/h2-6H,7H2,1H3

InChI Key

DFMWORAXKHLLRV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C#N)CC1=CC=CC=C1

Origin of Product

United States

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